6-O-b-D-Galactosylsucrose
Description
6-O-b-D-Galactosylsucrose is a synthetic oligosaccharide composed of galactose and sucrose.
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 |
InChI Key |
MUPFEKGTMRGPLJ-DOQKTTIXSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-O-b-D-Galactosylsucrose can be synthesized using enzymatic methods. One common approach involves the use of recombinant levansucrase from Brenneria goodwinii, which catalyzes the transfructosylation reaction between sucrose and lactose . The optimal conditions for this reaction include a pH of 6.0, a temperature of 35°C, and specific concentrations of sucrose and lactose .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic synthesis. The process is optimized to maximize yield and purity, often using high-throughput screening and glyco-engineered mammalian cell expression systems .
Chemical Reactions Analysis
Hydrolysis
Hydrolysis of 6-O-β-D-Galactosylsucrose occurs under acidic or enzymatic conditions, cleaving glycosidic bonds to yield monosaccharides or simpler sugars.
Technical Details :
-
Acidic hydrolysis requires elevated temperatures (~80–100°C) and concentrated acids (e.g., 1M HCl).
-
Enzymatic hydrolysis operates at physiological pH (6–7) and moderate temperatures (37–50°C), preserving heat-sensitive components.
Chemical Glycosylation
Chemical synthesis involves protecting group strategies to direct galactose attachment to sucrose’s 6-position.
| Method | Reagents | Outcome |
|---|---|---|
| Koenigs-Knorr | Acetylated galactose, Ag₂O promoter | β-linked galactose with 60–70% yield |
| Trichloroacetimidate | Galactose trichloroacetimidate, BF₃·Et₂O | Higher stereoselectivity (>90% β-configuration) |
Challenges :
-
Requires multi-step protection/deprotection to avoid side reactions.
-
Lower yields compared to enzymatic methods due to competing reactions.
Stability and Reactivity
The compound’s stability and reaction pathways are influenced by:
| Factor | Impact |
|---|---|
| pH | Acidic conditions promote hydrolysis; neutral/alkaline pH favor stability. |
| Solvent | Polar aprotic solvents (e.g., DMF) enhance glycosylation efficiency. |
| Temperature | Higher temps accelerate hydrolysis but risk denaturing enzymes. |
Functional Group Modifications
The hydroxyl groups on galactose and sucrose enable derivatization:
-
Acetylation : Acetic anhydride modifies hydroxyls for solubility studies.
-
Oxidation : Periodate cleavage of vicinal diols to generate dialdehydes .
Analytical Confirmation :
Scientific Research Applications
6-O-b-D-Galactosylsucrose has a wide range of applications in scientific research:
Mechanism of Action
6-O-b-D-Galactosylsucrose exerts its effects primarily through its role as a prebiotic. It is not digested in the small intestine but is fermented by gut microbiota in the colon. This fermentation process produces short-chain fatty acids and other metabolites that promote the growth of beneficial bacteria and inhibit pathogenic bacteria . The compound also modulates the immune response by influencing cytokine production .
Comparison with Similar Compounds
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide with similar prebiotic properties.
Raffinose: A trisaccharide composed of galactose, glucose, and fructose, used as a prebiotic.
Stachyose: A tetrasaccharide similar to raffinose but with an additional galactose residue.
Uniqueness
6-O-b-D-Galactosylsucrose is unique due to its specific glycosidic linkages and its ability to be selectively fermented by beneficial gut bacteria. This selective fermentation makes it particularly effective in promoting gut health and modulating the immune response .
Biological Activity
6-O-β-D-Galactosylsucrose is a disaccharide compound that has garnered attention for its potential biological activities, particularly in the fields of nutrition and pharmacology. This compound is a derivative of sucrose, modified by the addition of a galactose moiety at the 6-position. The biological implications of such modifications can be profound, influencing various physiological processes.
Chemical Structure
The structure of 6-O-β-D-Galactosylsucrose can be represented as follows:
- Molecular Formula : CHO
- Structure : The compound consists of a sucrose backbone with a β-D-galactose unit attached via a glycosidic bond.
Prebiotic Effects
One of the most significant biological activities attributed to 6-O-β-D-Galactosylsucrose is its role as a prebiotic . Prebiotics are non-digestible food components that beneficially affect the host by selectively stimulating the growth and/or activity of beneficial microorganisms in the colon. Studies have shown that 6-O-β-D-Galactosylsucrose can promote the growth of beneficial gut bacteria, such as bifidobacteria and lactobacilli, thereby enhancing gut health and potentially improving immune function .
Antioxidant Activity
Research indicates that compounds similar to 6-O-β-D-Galactosylsucrose exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases. The structural configuration of 6-O-β-D-Galactosylsucrose may contribute to its ability to scavenge free radicals effectively .
Clinical Trials
A clinical trial investigated the effects of dietary supplementation with prebiotics, including 6-O-β-D-Galactosylsucrose, on metabolic health markers in overweight individuals. The study reported significant improvements in insulin sensitivity and lipid profiles among participants consuming the prebiotic compared to a control group .
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Clinical Trial on Prebiotics | Overweight adults | Supplementation with 6-O-β-D-Galactosylsucrose | Improved insulin sensitivity and lipid profiles |
In Vitro Studies
In vitro studies have demonstrated that 6-O-β-D-Galactosylsucrose can enhance the proliferation of specific gut microbiota. For instance, one study showed a marked increase in bifidobacteria counts when cultured with this compound compared to controls without prebiotic supplementation .
The biological activity of 6-O-β-D-Galactosylsucrose can be attributed to several mechanisms:
- Selective Fermentation : Beneficial bacteria ferment prebiotics like 6-O-β-D-Galactosylsucrose, producing short-chain fatty acids (SCFAs) that contribute to gut health.
- Modulation of Gut Microbiota : By selectively promoting beneficial bacteria, this compound may help inhibit pathogenic bacteria, thus maintaining a balanced gut microbiome.
- Immune System Support : The metabolites produced during fermentation can enhance immune responses, potentially reducing inflammation and disease susceptibility.
Q & A
Q. What are the established methods for synthesizing 6-O-β-D-Galactosylsucrose in laboratory settings?
The synthesis involves enzymatic or chemical approaches. Enzymatic methods use β-galactosidases to catalyze galactose transfer to sucrose under optimized conditions (pH 5.0–7.0, 25–37°C), achieving yields >60% by controlling substrate ratios and enzyme purity . Chemical synthesis employs regioselective protection of sucrose hydroxyl groups, followed by galactose coupling via trichloroacetimidate chemistry in anhydrous solvents under inert atmospheres .
Q. Which analytical techniques are most effective for structural characterization of 6-O-β-D-Galactosylsucrose?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves glycosidic linkage positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass (C₁₈H₃₂O₁₆, MW 504.44). X-ray crystallography is recommended for absolute configuration verification, requiring recrystallization in aqueous ethanol .
Q. What are the recommended storage conditions to maintain 6-O-β-D-Galactosylsucrose stability?
Store in airtight containers at 4°C, protected from humidity and light. Stability tests show <5% degradation over 12 months under these conditions. Avoid exposure to strong oxidizers or temperatures >50°C .
Q. How can researchers quantify 6-O-β-D-Galactosylsucrose in complex biological matrices?
Use HPLC-ELSD (evaporative light scattering detection) with a ZIC-HILIC column (mobile phase: 75% acetonitrile/25% H₂O). Validate with spike-recovery experiments (85–110% recovery in plasma) and compare against a deuterated internal standard .
Q. What biological roles are currently associated with 6-O-β-D-Galactosylsucrose?
Preliminary studies suggest prebiotic activity by selectively promoting Bifidobacterium growth (2.5-fold increase vs. control in vitro). It also shows mild inhibition of α-glucosidase (IC₅₀ 12.3 mM), indicating potential metabolic modulation .
Advanced Research Questions
Q. How should experimental designs control for variability when assessing 6-O-β-D-Galactosylsucrose’s metabolic effects?
Adopt a factorial design with three key variables:
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Standardization: Replicate under uniform conditions (pH 7.4, 37°C, matched cell lineages) .
Orthogonal assays: Combine fluorescence-based uptake assays with isotopic tracing (¹³C-galactose tracking) .
Meta-analysis: Apply mixed-effects models to aggregate dose-response data, accounting for inter-study variability in enzyme sources or purity .
Q. How can enzymatic synthesis conditions be optimized for industrial-scale production without commercial bias?
Use response surface methodology (RSM) to model:
Q. What methodologies assess 6-O-β-D-Galactosylsucrose stability under physiological conditions?
Simulate gastric (pH 2.0, pepsin) and intestinal (pH 7.0, pancreatin) environments. Monitor degradation via LC-MS/MS over 6 hours. Stability thresholds: <10% degradation in gastric phase; <30% in intestinal phase. Use Franz diffusion cells to model epithelial absorption .
Q. How can multi-omics approaches elucidate the compound’s mechanism in gut microbiota modulation?
Integrate:
- Metagenomics: 16S rRNA sequencing to track microbial diversity shifts.
- Metabolomics: GC-MS profiling of short-chain fatty acids (SCFAs).
- Transcriptomics: RNA-seq of Bifidobacterium cultures exposed to 10 mM 6-O-β-D-Galactosylsucrose.
Correlate findings using multivariate analysis (PLS-DA) to identify key pathways (e.g., galactose metabolism) .
Q. Methodological Notes
- Data Validation: Always include negative controls (e.g., sucrose alone) and reference standards (e.g., raffinose) .
- Contradiction Management: Use systematic review frameworks (PRISMA) to evaluate evidence quality and identify methodological inconsistencies .
- Ethical Compliance: Adhere to safety protocols for carbohydrate handling (PPE, fume hoods for chemical synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
